molecular formula C12H14O5S B3143623 Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate CAS No. 53090-47-4

Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate

Cat. No.: B3143623
CAS No.: 53090-47-4
M. Wt: 270.3 g/mol
InChI Key: MBHWZPQTUFGMJY-UHFFFAOYSA-N
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Description

General Significance of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are highly valued in organic synthesis for their remarkable versatility. They serve as pivotal building blocks in the construction of a wide array of more complex molecules, including natural products, pharmaceuticals, and agrochemicals. merckmillipore.comrsc.org Their utility stems from the presence of multiple reactive sites within their structure, allowing for a diverse range of chemical transformations. prepchem.com

These compounds are key intermediates in reactions that form new carbon-carbon bonds, such as alkylation and acylation reactions. Furthermore, they can be readily converted into other functional groups through processes like hydrolysis, decarboxylation, reduction, and cyclization. orgsyn.orgchemicalbook.com This adaptability makes them indispensable tools for synthetic chemists aiming to construct intricate molecular architectures. merckmillipore.comrsc.org

Structural Features and Electronic Properties Influencing Reactivity in β-Keto Esters

The reactivity of β-keto esters is a direct consequence of their unique structural and electronic arrangement. The key feature is the presence of a methylene (B1212753) group (-CH2-) flanked by two carbonyl groups (the ketone and the ester). This positioning makes the α-hydrogens on the methylene group unusually acidic (with a pKa around 11) compared to those in simple ketones or esters. chemicalbook.com

This enhanced acidity facilitates the easy formation of a resonance-stabilized enolate ion upon treatment with a base. This enolate is a potent nucleophile, capable of attacking various electrophiles, which is the basis for many of the synthetic applications of β-keto esters.

Furthermore, β-keto esters exhibit keto-enol tautomerism, where they exist in equilibrium between the keto form and the enol form (a molecule with a C=C double bond and an adjacent hydroxyl group). The enol form contributes to the nucleophilic character of the α-carbon. The molecule also possesses two electrophilic centers at the carbonyl carbons of the ketone and the ester, making them susceptible to nucleophilic attack. This dual nucleophilic and electrophilic nature is central to their synthetic utility. prepchem.com

Importance of Aryl-Substituted β-Keto Esters in Organic Chemistry

The incorporation of an aryl (aromatic ring) substituent, as seen in Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate, introduces additional layers of chemical diversity and utility. Aryl-substituted β-keto esters are common precursors in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and quinolines, which are prevalent scaffolds in medicinal chemistry.

The electronic nature of the substituents on the aryl ring can significantly influence the reactivity of the entire molecule. Electron-withdrawing or electron-donating groups on the ring can modulate the acidity of the α-hydrogens and the electrophilicity of the carbonyl carbons. In some contexts, aryl-substituted β-keto esters have been investigated for their biological activities, including as potential quorum-sensing inhibitors in bacteria, where the aryl group plays a crucial role in molecular interactions.

Role of the Methylsulfonyl Moiety in Modulating Reactivity and Selectivity within β-Keto Ester Architectures

The methylsulfonyl (-SO2CH3) group, also known as a mesyl group, is a powerful electron-withdrawing group. When attached to the para-position of the phenyl ring in this compound, it exerts a significant influence on the molecule's electronic properties and reactivity.

By withdrawing electron density from the aromatic ring through resonance and inductive effects, the methylsulfonyl group makes the attached phenyl ring electron-deficient. This, in turn, increases the electrophilicity of the ketonic carbonyl carbon, making it more susceptible to nucleophilic attack. The strong electron-withdrawing nature of the sulfonyl group also enhances the acidity of the α-hydrogens of the β-keto ester, facilitating enolate formation. In medicinal chemistry, the inclusion of a methylsulfonyl group is a common strategy to improve a molecule's solubility and metabolic stability.

A common synthetic route to produce aryl β-keto esters is the Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of this compound, a likely pathway would involve the reaction of 4-(methylsulfonyl)acetophenone with diethyl carbonate in the presence of a base like sodium hydride.

Interactive Data Table: Compound Properties

PropertyValueReference
Compound Name This compound
CAS Number 53090-47-4
Molecular Formula C12H14O5S
Molar Mass 270.30 g/mol
Predicted Boiling Point 437.1 ± 41.0 °C
Predicted Density 1.252 ± 0.06 g/cm³
Predicted pKa 8.81 ± 0.25

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(4-methylsulfonylphenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-3-17-12(14)8-11(13)9-4-6-10(7-5-9)18(2,15)16/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHWZPQTUFGMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245258
Record name Ethyl 4-(methylsulfonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53090-47-4
Record name Ethyl 4-(methylsulfonyl)-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53090-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(methylsulfonyl)-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 4 Methylsulfonyl Phenyl 3 Oxopropanoate

Established Synthetic Pathways to Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate

Multi-Step Synthesis from 4-(Methylsulfonyl)benzoic Acid

A robust and widely applicable method for the synthesis of β-keto esters involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. orgsyn.orgchemicalbook.com This pathway commences with the conversion of 4-(methylsulfonyl)benzoic acid to its more reactive acid chloride derivative, which then undergoes acylation with Meldrum's acid. Subsequent alcoholysis of the resulting intermediate with ethanol (B145695) yields the desired this compound.

The initial step in this sequence is the conversion of 4-(methylsulfonyl)benzoic acid to 4-(methylsulfonyl)benzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 4-(methylsulfonyl)benzoyl chloride is then reacted with Meldrum's acid in the presence of a base, such as pyridine, in an anhydrous solvent like dichloromethane. orgsyn.org The reaction proceeds via the formation of an acyl Meldrum's acid intermediate, specifically 5-(4-(methylsulfonyl)benzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is often a stable, crystalline solid that can be isolated and purified if necessary. orgsyn.org

Table 1: Reaction Parameters for the Acylation of Meldrum's Acid

ParameterCondition
Starting Material 4-(methylsulfonyl)benzoyl chloride
Reagent 2,2-Dimethyl-1,3-dioxane-4,6-dione
Base Pyridine
Solvent Dichloromethane
Temperature 0 °C to room temperature
Product 5-(4-(methylsulfonyl)benzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

The acyl Meldrum's acid intermediate is then converted to the final ethyl ester product through alcoholysis. This is accomplished by refluxing the intermediate in anhydrous ethanol. orgsyn.org The reaction results in the opening of the dioxane ring and subsequent decarboxylation to afford this compound. This method is advantageous as it often proceeds in high yield and the starting materials are readily available. orgsyn.org

Table 2: Ethanolysis of Acyl Meldrum's Acid Intermediate

ParameterCondition
Starting Material 5-(4-(methylsulfonyl)benzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reagent Anhydrous Ethanol
Condition Reflux
Product This compound

Analogous Approaches for Related Sulfonyl-Containing β-Keto Esters

The synthetic strategy employing Meldrum's acid is not limited to the title compound but is a general method for the preparation of a wide variety of β-keto esters. researchgate.net By substituting 4-(methylsulfonyl)benzoyl chloride with other sulfonyl-containing acyl chlorides, a library of related β-keto esters can be synthesized. The versatility of Meldrum's acid as a synthetic equivalent of malonic acid allows for its application in the synthesis of complex molecules. chemicalbook.com

Exploration of Alternative Synthetic Strategies

Claisen Condensation and Related Approaches for β-Keto Ester Formation

An alternative and classical approach to the synthesis of β-keto esters is the Claisen condensation. libretexts.org This reaction involves the base-promoted condensation of two ester molecules. For the synthesis of this compound, a mixed Claisen condensation could be envisioned.

This would involve the reaction of ethyl 4-(methylsulfonyl)benzoate with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. openstax.orgpressbooks.pub In this scenario, ethyl acetate would act as the nucleophilic enolate donor, and ethyl 4-(methylsulfonyl)benzoate would serve as the electrophilic acyl acceptor. A key consideration in mixed Claisen condensations is to select reactants where one ester cannot form an enolate, thereby minimizing self-condensation side products. openstax.orgpressbooks.pub Since ethyl 4-(methylsulfonyl)benzoate lacks α-hydrogens, it is a suitable candidate for the acceptor component.

The reaction is typically initiated by deprotonating the α-carbon of ethyl acetate with a strong base to form the enolate. This enolate then attacks the carbonyl carbon of ethyl 4-(methylsulfonyl)benzoate. The subsequent loss of an ethoxide ion from the tetrahedral intermediate yields the desired β-keto ester. libretexts.org

Table 3: Proposed Reactants for Mixed Claisen Condensation

RoleCompound
Acyl Acceptor Ethyl 4-(methylsulfonyl)benzoate
Enolate Donor Ethyl acetate
Base Sodium ethoxide

Utilization of Substituted Acetophenones and Carbonate Derivatives

A well-established and widely utilized method for the synthesis of β-keto esters is the acylation of a ketone with a carbonate derivative, a variant of the Claisen condensation. This approach is particularly effective for producing this compound. The reaction involves the condensation of 4'-(methylsulfonyl)acetophenone (B52587) with a dialkyl carbonate, typically diethyl carbonate, in the presence of a strong base.

The mechanism commences with the deprotonation of the α-carbon of the acetophenone (B1666503) by a strong base, such as sodium hydride (NaH), to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent loss of an ethoxide group yields the desired β-keto ester. prepchem.com This method, while robust, often requires stoichiometric amounts of a strong base and extended reaction times. nih.gov

A typical reaction procedure involves adding a solution of 4'-(methylsulfonyl)acetophenone in diethyl carbonate dropwise to a suspension of sodium hydride in diethyl carbonate at a reduced temperature, followed by stirring at room temperature for an extended period. prepchem.com The reaction is then quenched with acid to neutralize the base and protonate the product.

Table 1: Reaction Parameters for Synthesis via Acetophenone and Diethyl Carbonate

ParameterDetailsReference
Starting Ketone 4'-(methylsulfonyl)acetophenone prepchem.com
Acylating Agent Diethyl Carbonate prepchem.com
Base Sodium Hydride (NaH) prepchem.com
Typical Solvent Diethyl Carbonate (serves as reagent and solvent) prepchem.com
Reaction Conditions Initial cooling (ice bath), then ambient temperature for ~48 hours prepchem.com
Workup Acidification (e.g., with HCl) to pH 6-7 prepchem.com

Emerging Catalytic Methods for β-Keto Ester Synthesis

While the classical condensation method is effective, the need for strong, stoichiometric bases and harsh conditions has driven the development of more efficient and milder catalytic alternatives. nih.gov These emerging methods aim to improve yield, reduce waste, and increase the functional group tolerance of the synthesis of β-keto esters.

One promising area involves the use of transition metal catalysts for the carboxylation of ketone enolates. nih.gov This strategy avoids the use of strong alkoxide or hydride bases. Another advanced approach is the application of phase-transfer catalysis (PTC). In a solid-liquid PTC system, a mild base like potassium carbonate can be used in conjunction with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). sciencemadness.org The catalyst facilitates the transfer of the carbonate anion into the organic phase, where it is basic enough to deprotonate the β-keto ester precursor, enabling the reaction under significantly milder conditions than traditional methods. sciencemadness.org

Other catalytic systems, such as those employing Lewis acids, have also been explored for related transformations like the transesterification of β-keto esters, demonstrating the broad potential for catalyst development in this area of synthesis. researchgate.net These catalytic approaches represent a significant step towards more sustainable and efficient chemical manufacturing.

Table 2: Comparison of Synthetic Methodologies for β-Keto Esters

MethodologyBase/CatalystKey AdvantagesKey DisadvantagesReference
Classical Condensation Strong Base (e.g., NaH)Well-established, reliable for many substratesRequires stoichiometric strong base, long reaction times prepchem.comnih.gov
Transition Metal Catalysis Palladium or other transition metalsCatalytic, avoids strong basesCatalyst cost and sensitivity nih.gov
Phase-Transfer Catalysis (PTC) Mild Base (e.g., K₂CO₃) + PTCMild reaction conditions, avoids strong basesCatalyst may be required in significant loading sciencemadness.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 4 Methylsulfonyl Phenyl 3 Oxopropanoate

Reactions Involving the Active Methylene (B1212753) Group

The methylene group, positioned between two carbonyl functions, is highly activated and serves as the primary site for C-C bond formation and other functionalization reactions. Deprotonation by a base generates a stabilized enolate, which is a key intermediate in these transformations.

Knoevenagel Condensations and Related C-C Bond Forming Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. researchgate.net For β-keto esters like ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate, the active methylene group can readily participate in this reaction. The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which is strong enough to deprotonate the active methylene compound but not the aldehyde or ketone, thus preventing self-condensation of the carbonyl partner. researchgate.netthermofisher.com

The mechanism involves the base-catalyzed formation of a resonance-stabilized enolate from the β-keto ester. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type addition product is subsequently dehydrated, often spontaneously or upon gentle heating, to afford the final condensed product. sigmaaldrich.com The removal of the water by-product can help drive the reaction to completion. thermofisher.com

While specific studies on this compound are not prevalent, extensive research on analogous β-keto esters, such as ethyl acetoacetate (B1235776) and ethyl benzoylacetate, demonstrates their utility in Knoevenagel condensations with a wide range of aromatic aldehydes. researchgate.netresearchgate.net These reactions are a cornerstone for carbon-carbon bond formation in organic synthesis. sigmaaldrich.com

Table 1: Examples of Knoevenagel Condensation with β-Keto Esters and Aromatic Aldehydes
β-Keto EsterAldehydeCatalyst/ConditionsProductReference
Ethyl AcetoacetateBenzaldehydePiperidine, Acetic Acid, Benzene (B151609), RefluxEthyl 2-benzylidene-3-oxobutanoate researchgate.net
Ethyl 4-chloroacetoacetate4-FluorobenzaldehydeMorpholine, Acetic Acid, Ionic Liquid, RTEthyl 2-chloroacetyl-3-(4-fluorophenyl)propenoate researchgate.net
Ethyl AcetoacetateFurfuralLipoprotein Lipase, DMSO, 35°CEthyl 2-(furan-2-ylmethylene)-3-oxobutanoate researchgate.net

α-Halogenation and Subsequent Nucleophilic Displacements

The active methylene protons of this compound can be replaced by a halogen (Cl, Br, or I) under either acidic or basic conditions. wikipedia.org

Under acidic catalysis, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly attacks the halogen molecule. libretexts.org Typically, acid-catalyzed halogenation results in monosubstitution because the introduced electron-withdrawing halogen atom destabilizes the transition state for further enolization. wikipedia.org

In contrast, base-promoted halogenation occurs via an enolate intermediate. The reaction is often difficult to stop at monosubstitution, as the inductive effect of the first halogen atom increases the acidity of the remaining α-proton, making subsequent halogenations faster. wikipedia.org

The resulting α-halo-β-keto ester is a valuable synthetic intermediate. The halogen atom serves as a good leaving group for nucleophilic substitution reactions (SN2). Although the reaction occurs at a tertiary carbon, the SN2 mechanism is favored. Studies on analogous systems have shown that nucleophilic displacement with reagents like sodium azide (B81097) proceeds with complete inversion of configuration (Walden inversion), confirming an SN2 pathway. acs.org This provides a powerful method for constructing chiral quaternary stereocenters. acs.org A variety of nucleophiles, including azides, thiols, and fluorides, can be used to displace the tertiary chloride, yielding α-functionalized β-keto esters without loss of enantiopurity. acs.org

Table 2: Nucleophilic Displacement of α-Chloro-β-Keto Esters
α-Chloro-β-Keto Ester SubstrateNucleophileConditionsProduct TypeStereochemistryReference
Ethyl 2-chloro-2-methyl-3-oxobutanoateSodium Azide (NaN₃)Pd catalyst, 25°Cα-Azido-β-keto esterWalden Inversion acs.org
Ethyl 2-chloro-2-methyl-3-oxobutanoateBenzylthiolTriethylamine (Et₃N)α-Alkylthio-β-keto esterMaintained Enantiopurity acs.org

Diazo Transfer Reactions for α-Diazo-β-keto Ester Formation

Diazo transfer reactions are a primary method for converting compounds with active methylene groups into diazo compounds. researchgate.net For this compound, this reaction involves treating the β-keto ester with a diazo transfer agent in the presence of a base. The product is the corresponding ethyl 2-diazo-3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate.

The most common diazo transfer agents are sulfonyl azides, such as tosyl azide (TsN₃) or the safer alternative p-acetamidobenzenesulfonyl azide (p-ABSA). orgsyn.org The reaction mechanism involves the base-catalyzed deprotonation of the active methylene group to form an enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide, leading to a tetrahedral intermediate. This intermediate collapses, transferring the diazo group (N₂) to the α-carbon and eliminating the sulfonamide anion.

A "sulfonyl-azide-free" (SAFE) protocol has also been developed, where the sulfonyl azide is generated in situ from a sulfonyl chloride and sodium azide in an aqueous medium, offering a safer alternative to handling potentially explosive isolated sulfonyl azides. rsc.org A closely related substrate, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, has been successfully converted to its α-diazo derivative in 98% yield using such a method. rsc.org These α-diazo-β-keto esters are highly versatile intermediates in organic synthesis, notably in carbene transfer reactions.

Table 3: Common Reagents for Diazo Transfer Reactions
Diazo Transfer AgentBaseTypical SolventNotesReference
Tosyl Azide (TsN₃)Triethylamine (Et₃N)AcetonitrileCommonly used, but potentially explosive. orgsyn.org
p-Acetamidobenzenesulfonyl Azide (p-ABSA)Potassium Carbonate (K₂CO₃)AcetonitrileConsidered a safer alternative to TsN₃. orgsyn.org
Imidazole-1-sulfonyl azideDBUVariousEffective reagent for diazo transfer. researchgate.net
3-(Chlorosulfonyl)benzoic acid / NaN₃Potassium Carbonate (K₂CO₃)Water / AcetonitrileIn situ generation of sulfonyl azide (SAFE protocol). rsc.org

Reactivity at the Ketone Carbonyl Group

The ketone carbonyl group in this compound is an electrophilic center and is susceptible to attack by nucleophiles. Its reactivity is influenced by the adjacent electron-withdrawing methylsulfonylphenyl group, which enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Additions and Condensation Reactions

The ketone carbonyl undergoes typical nucleophilic addition reactions. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org With strong, irreversible nucleophiles like Grignard reagents or organolithium compounds, this leads to the formation of tertiary alcohols after acidic workup.

With weaker nucleophiles, the addition is often reversible. For example, in the presence of water, an equilibrium can be established with the corresponding hydrate (B1144303) (gem-diol). Reaction with alcohols under acidic catalysis can form hemiketals and ketals. A particularly important reaction for β-dicarbonyl compounds is the condensation with amines. Primary amines can react with the ketone to form enamines, which are valuable synthetic intermediates themselves.

Condensation reactions where the ketone acts as the electrophile are also possible. For instance, it can react with other enolates or active methylene compounds in aldol-type or Knoevenagel-type condensations, although the reactivity of its own active methylene group often dominates. researchgate.netvanderbilt.edu

Selective Reduction to Hydroxyl-Functionalized Derivatives

The selective reduction of the ketone carbonyl in the presence of the ester group is a key transformation, yielding valuable β-hydroxy ester derivatives. Several methods are available to achieve this chemoselectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones in the presence of esters, especially at low temperatures. thieme-connect.com A one-pot reaction using NaBH₄ in an alcohol solvent like methanol (B129727) can achieve both reduction of the ketone and transesterification of the ethyl ester to a methyl ester. thieme-connect.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester. harvard.edu

For stereoselective reductions, biocatalytic methods using enzymes or whole organisms like baker's yeast (Saccharomyces cerevisiae) are highly effective. acs.org Dehydrogenase enzymes found in various microorganisms can reduce β-keto esters to optically pure β-hydroxy esters with high enantioselectivity. nih.gov Additionally, diastereoselective reductions can be achieved using chemical methods, such as chelation-controlled reductions. The use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) with a hydride source can favor the formation of the syn-diastereomer, while non-chelating conditions can lead to the anti-diastereomer. researchgate.net

Table 4: Methods for Selective Reduction of β-Keto Esters to β-Hydroxy Esters
Reagent/SystemSelectivityProductReference
Sodium Borohydride (NaBH₄)Chemoselective (Ketone > Ester)Racemic β-Hydroxy Ester thieme-connect.com
Baker's Yeast (S. cerevisiae)EnantioselectiveOptically Active β-Hydroxy Ester acs.org
(S)-1-phenylethanol dehydrogenase (PEDH)EnantioselectiveOptically Pure (S)- or (R)-β-Hydroxy Ester nih.gov
TiCl₄ / BH₃·pyridineDiastereoselective (syn)syn-β-Hydroxy Ester researchgate.net
CeCl₃ / LiEt₃BHDiastereoselective (anti)anti-β-Hydroxy Ester researchgate.net

Transformations of the Ester Moiety

The ester functionality in this compound is a key site for chemical transformations, allowing for the synthesis of various derivatives. The presence of the β-keto group influences the reactivity of the ester, enabling selective reactions. nih.gov

Transesterification Reactions with Various Alcohols

Transesterification is a fundamental reaction for converting one ester into another and is particularly effective for β-keto esters. nih.govmasterorganicchemistry.com This process involves the exchange of the ethyl group of the ester with an alkyl or aryl group from a different alcohol. The reaction can be catalyzed by either acids or bases. For β-keto esters, the reaction is believed to proceed through an enol intermediate, where chelation between the two carbonyl groups and a catalyst can facilitate the transformation. nih.gov

This method is advantageous as it bypasses the need to synthesize and isolate the corresponding β-keto acid, which can be unstable and susceptible to decarboxylation. nih.gov A wide variety of commercially available methyl and ethyl esters serve as convenient starting materials for such transformations. nih.gov While specific studies on this compound are not prevalent, its reactivity is expected to align with that of other well-studied β-keto esters. The reaction would involve heating the ethyl ester with an excess of the desired alcohol in the presence of a catalyst.

Below is a table illustrating the expected products from the transesterification of this compound with a selection of different alcohols, based on established chemical principles for β-keto esters.

Reactant AlcoholCatalyst TypeExpected Product NameProduct Structure
Methanol (CH₃OH)Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)Mthis compoundMethyl Ester Structure
Isopropanol ((CH₃)₂CHOH)Acid (e.g., H₂SO₄) or Base (e.g., (CH₃)₂CHO⁻Na⁺)Isopropyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoateIsopropyl Ester Structure
Benzyl alcohol (C₆H₅CH₂OH)Acid (e.g., H₂SO₄) or Base (e.g., C₆H₅CH₂O⁻Na⁺)Benzyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoateBenzyl Ester Structure

Hydrolysis to 3-(4-(Methylsulfonyl)phenyl)-3-oxopropanoic Acid

The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoic acid. This reaction is a standard ester hydrolysis, which can be achieved under either acidic or basic (saponification) conditions.

Acid-catalyzed hydrolysis typically involves heating the ester with a dilute mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid.

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup step to afford the final carboxylic acid.

It is important to note that β-keto acids are known to be thermally unstable and can readily undergo decarboxylation upon heating to yield a ketone. Therefore, the conditions for hydrolysis, particularly the temperature, must be carefully controlled to minimize this side reaction.

The general reaction scheme is presented below:

Reaction: this compound → 3-(4-(Methylsulfonyl)phenyl)-3-oxopropanoic Acid

Reaction ConditionReagentsDescription
Acidic HydrolysisDilute H₂SO₄ or HCl, H₂O, HeatThe ester is heated with aqueous acid, followed by isolation of the carboxylic acid product.
Basic Hydrolysis (Saponification)1. NaOH or KOH, H₂O/Ethanol (B145695), Heat 2. H₃O⁺ (acid workup)The ester is first converted to its carboxylate salt using a base, followed by acidification to produce the neutral carboxylic acid.

Phenyl Ring and Sulfonyl Group Functionalizations

The aromatic ring and the sulfonyl group in this compound offer further opportunities for chemical modification, although the reactivity is significantly influenced by the electronic nature of the existing substituents.

Examination of Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq However, the reactivity of the phenyl ring in this compound is substantially reduced due to the presence of two powerful electron-withdrawing groups: the 3-ethoxy-3-oxopropanoyl group (-COCH₂COOEt) and the methylsulfonyl group (-SO₂CH₃). Both of these groups are deactivating and direct incoming electrophiles to the meta position. uci.edu

Deactivating Nature: Both the acyl and sulfonyl groups withdraw electron density from the aromatic ring through inductive and resonance effects. This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. uci.edu Consequently, EAS reactions such as nitration, halogenation, and sulfonation require harsh reaction conditions.

Regioselectivity: Both substituents direct incoming electrophiles to the positions meta to themselves. In this 1,4-disubstituted compound, the positions ortho to the acyl group (C2, C6) are meta to the sulfonyl group, and the positions ortho to the sulfonyl group (C3, C5) are meta to the acyl group. Therefore, substitution is expected to occur at positions 3 and 5 (equivalent positions).

The predicted outcomes for common EAS reactions are summarized in the table below.

Reaction TypeTypical ReagentsPredicted Major ProductComments
NitrationConc. HNO₃ / Conc. H₂SO₄Ethyl 3-(3-nitro-4-(methylsulfonyl)phenyl)-3-oxopropanoateHarsh conditions required due to the deactivated ring. Substitution occurs meta to the acyl group.
BrominationBr₂ / FeBr₃Ethyl 3-(3-bromo-4-(methylsulfonyl)phenyl)-3-oxopropanoateRequires a Lewis acid catalyst and likely elevated temperatures.
SulfonationFuming H₂SO₄ (H₂SO₄/SO₃)Ethyl 3-oxo-3-(4-(methylsulfonyl)-3-sulfophenyl)propanoateReaction is reversible. uomustansiriyah.edu.iq Strong acidic conditions are necessary.

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings like this one. uci.edu

Chemical Modifications of the Methylsulfonyl Group

The methylsulfonyl group is known for its high stability and is generally resistant to many chemical transformations. Both alkyl and aryl sulfones are extremely resistant to most common reducing agents under mild conditions. However, specific reagents and catalytic systems have been developed to modify this functional group, primarily through reduction.

Reduction to Sulfide: The sulfone can be reduced to the corresponding methyl sulfide. This transformation requires powerful reducing agents. For example, a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported to rapidly reduce a variety of sulfones to sulfides in high yields.

Reductive Desulfonylation: It is also possible to completely remove the sulfonyl group, converting the C-S bond to a C-H bond and yielding the corresponding arene. This desulfonylation typically requires transition-metal catalysis. For instance, cobalt-catalyzed systems using alkylmagnesium reagents as a hydride source have been developed for the reduction of aryl sulfones to arenes. researchgate.netresearchgate.net

These transformations allow the sulfonyl group to be used as a "traceless handle" in a synthetic sequence, where it influences the reactivity at other positions before being removed. researchgate.net

TransformationTypical Reagents/ConditionsProduct Name
Reduction to SulfideLiAlH₄-TiCl₄ in THFEthyl 3-(4-(methylthio)phenyl)-3-oxopropanoate
Reductive DesulfonylationCobalt-IPr catalyst, Alkylmagnesium reagent (e.g., Hexylmagnesium bromide)Ethyl 3-oxo-3-phenylpropanoate

Mechanistic Insights into the Reactivity and Transformations of Ethyl 3 4 Methylsulfonyl Phenyl 3 Oxopropanoate

Elucidation of Reaction Pathways for Key Synthetic Steps

The primary synthetic route to Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate, a β-keto ester, is the Claisen condensation. uomustansiriyah.edu.iqopenstax.org This reaction involves the base-mediated condensation between an ester with α-hydrogens and another ester. In this specific synthesis, the likely precursors are a methyl 4-(methylsulfonyl)benzoate and ethyl acetate (B1210297).

The mechanism proceeds through several key steps:

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, abstracts an acidic α-hydrogen from ethyl acetate. youtube.comlibretexts.org This deprotonation is a reversible step that forms a resonance-stabilized enolate ion. youtube.comlibretexts.org The use of a base whose alkoxide matches the ester's alkoxy group (ethoxide for an ethyl ester) is crucial to prevent transesterification side reactions. youtube.com

Nucleophilic Attack: The resulting enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbonyl carbon of methyl 4-(methylsulfonyl)benzoate. This step forms a tetrahedral intermediate. openstax.orgyoutube.com

Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process results in the expulsion of a methoxide (B1231860) ion as the leaving group, yielding the desired β-keto ester. openstax.orgyoutube.com

Protonation (Workup): A final acidic workup step is required to protonate the resulting enolate, yielding the final neutral β-keto ester product. uomustansiriyah.edu.iq

This pathway is a classic example of creating a carbon-carbon bond and is fundamental to the synthesis of various β-dicarbonyl compounds. uomustansiriyah.edu.iq

Mechanistic Role of the Methylsulfonyl Group as an Electron-Withdrawing Moiety

The methylsulfonyl (-SO₂CH₃) group plays a critical mechanistic role in defining the reactivity of this compound. It functions as a potent electron-withdrawing group (EWG), influencing the molecule's electronic properties through both inductive and resonance effects. wikipedia.orglibretexts.org

Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing a significant withdrawal of electron density from the phenyl ring through the sigma (σ) bond framework. libretexts.org

Resonance Effect (-M): The sulfonyl group can also withdraw electron density from the aromatic π-system via resonance, delocalizing the ring's electrons onto the oxygen atoms. This deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. researchgate.net

This strong electron-withdrawing character has several key mechanistic implications:

Increased Electrophilicity of the Ketone Carbonyl: By pulling electron density away from the phenyl ring and, consequently, from the adjacent ketone carbonyl group, the methylsulfonyl moiety enhances the electrophilicity of the carbonyl carbon. This makes the ketone more susceptible to attack by nucleophiles, a crucial factor in transformations like reduction or hydrogenation.

Enhanced Acidity of α-Hydrogens: The electron-withdrawing nature of the entire 4-(methylsulfonyl)phenyl substituent increases the acidity of the α-hydrogens located between the two carbonyl groups. This facilitates the formation of the enolate ion, which is a key intermediate in both the synthesis (Claisen condensation) and subsequent alkylation reactions. nih.gov

Influence on Keto-Enol Tautomerism: The stability of the keto and enol tautomers is influenced by the electronic environment. libretexts.orgmasterorganicchemistry.com The strong electron-withdrawing sulfonyl group stabilizes the enolate conjugate base, which can affect the position of the keto-enol equilibrium. nih.gov In different solvents, the equilibrium can shift; polar protic solvents, for instance, can stabilize the enol form through hydrogen bonding. nih.govlibretexts.org

Kinetic and Thermodynamic Studies of Reaction Processes

The distinction between kinetic and thermodynamic control is crucial for understanding the reaction processes involving this compound, particularly in reactions involving its enolate form. wikipedia.orgjackwestin.com

Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy will dominate. libretexts.orglibretexts.org Conditions that typically favor kinetic control include low temperatures, strong and sterically hindered bases (like lithium diisopropylamide, LDA), and short reaction times. wikipedia.orgmasterorganicchemistry.com

Thermodynamic Control: This regime favors the most stable product, where the reaction is allowed to reach equilibrium. libretexts.orglibretexts.org Conditions that favor thermodynamic control include higher temperatures, weaker bases that allow for reversibility (like sodium ethoxide), and longer reaction times. wikipedia.orgmasterorganicchemistry.com

In the context of β-keto esters, this principle is most relevant to the deprotonation step. The α-hydrogens are acidic, and their removal forms an enolate. While the compound has only one type of α-hydrogen, in unsymmetrical ketones, a choice exists. Deprotonation at the less sterically hindered position leads to the kinetic enolate, while deprotonation leading to the more substituted (and thus more stable) double bond forms the thermodynamic enolate. masterorganicchemistry.com

For the Claisen condensation used in synthesis, the final deprotonation of the β-keto ester product is a key thermodynamic driving force. openstax.orglibretexts.org The resulting enolate is highly stabilized by resonance across both carbonyl groups, making it the thermodynamic sink of the reaction sequence and ensuring the equilibrium lies far to the side of the products.

Table 1: Conditions Favoring Kinetic vs. Thermodynamic Control

FactorKinetic ControlThermodynamic Control
TemperatureLow (e.g., -78 °C)Higher (e.g., Room Temp. or above)
BaseStrong, bulky (e.g., LDA)Weaker, less hindered (e.g., NaOEt, NaOH)
Reaction TimeShortLong (to allow for equilibration)
OutcomeFastest-forming productMost stable product

This table summarizes general principles of kinetic and thermodynamic control relevant to enolate formation. wikipedia.orgmasterorganicchemistry.com

Investigation of Stereochemical Outcomes in Asymmetric Transformations

A significant transformation for this compound is the asymmetric reduction of its ketone group to produce the corresponding chiral β-hydroxy ester, Ethyl 3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate. This transformation creates a new stereocenter, and controlling its configuration is of great interest in synthetic chemistry. nih.gov

Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful methods to achieve high enantioselectivity in the reduction of β-keto esters. researchgate.netnih.gov These reactions typically employ transition metal catalysts (e.g., Ruthenium, Iridium, Rhodium) coordinated to chiral ligands. nih.govrsc.org

The stereochemical outcome is dictated by the interaction between the substrate and the chiral catalyst in the transition state. The chiral ligand creates a specific three-dimensional environment that forces the substrate to bind in a preferred orientation, leading to the delivery of hydrogen to one face of the carbonyl group over the other.

Several catalytic systems have proven effective for the asymmetric reduction of aryl β-keto esters:

Ruthenium-BINAP Systems: Cationic Ru(II) complexes with chiral diphosphine ligands like BINAP and its derivatives are highly effective for the asymmetric hydrogenation of β-keto esters, often achieving excellent enantioselectivities (up to 98-99% ee). researchgate.net The stereoselectivity can be highly dependent on reaction conditions such as solvent, temperature, and pressure. researchgate.net

Iridium-based Catalysts: Chiral Iridium complexes have also been developed for the asymmetric hydrogenation of β-keto esters, providing good to excellent enantioselectivities. rsc.org For example, catalysts bearing chiral ferrocenyl P,N,N-ligands have shown success. rsc.org

Asymmetric Transfer Hydrogenation: This method uses a hydrogen donor like 2-propanol or formic acid instead of H₂ gas. nih.gov Noyori-type catalysts, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are classic examples and are highly effective for the enantioselective reduction of ketones and β-keto esters. acs.org The mechanism involves a concerted six-membered transition state. nih.gov

Table 2: Representative Catalytic Systems for Asymmetric Reduction of β-Keto Esters

Catalyst TypeMetalTypical LigandReaction TypeReported Enantiomeric Excess (ee)
Diphosphine ComplexRuthenium (Ru)(S)-BINAPHydrogenationUp to 98% researchgate.net
Diamine-Diphosphine ComplexRuthenium (Ru)(S)-TolBINAP/(S,S)-DPENHydrogenation>99% nih.gov
Ferrocenyl P,N,N ComplexIridium (Ir)Chiral Ferrocenyl LigandsHydrogenationUp to 95% rsc.org
Noyori-Ikariya CatalystRuthenium (Ru)(S,S)-Ts-DPENTransfer Hydrogenation93-99% acs.org

This table presents examples of catalytic systems used for analogous transformations, highlighting the high levels of stereocontrol achievable.

The presence of the electron-withdrawing methylsulfonyl group can influence the electronic properties of the ketone, potentially affecting its interaction with the metal catalyst and thus influencing both the reaction rate and the observed enantioselectivity.

Derivatization Strategies and Analogue Synthesis Based on the Ethyl 3 4 Methylsulfonyl Phenyl 3 Oxopropanoate Scaffold

Synthesis of Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine rings is a cornerstone of heterocyclic chemistry, and β-keto esters are classic precursors for this transformation. The most common method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N fragment like urea (B33335) or thiourea. slideshare.netmdpi.com

The reaction with ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate proceeds via an initial condensation of the more reactive ketone with one of the amino groups of the amidine, followed by an intramolecular cyclization and dehydration to form the pyrimidin-4-ol ring system. acs.orgnih.gov This approach allows for the introduction of diverse substituents at the 2-position of the pyrimidine ring by simply varying the amidine reactant.

ReagentResulting 2-Substituent on Pyrimidine Ring
FormamidineHydrogen
AcetamidineMethyl
BenzamidinePhenyl
GuanidineAmino
UreaHydroxyl (via tautomerization)
ThioureaThiol (via tautomerization)

This table illustrates the synthesis of various 2,6-disubstituted pyrimidin-4-ols through the condensation of this compound with different amidine-type reagents.

Preparation of Amino-Hydroxy Propanoate Derivatives

The synthesis of amino-hydroxy propanoate derivatives from the β-keto ester scaffold introduces two chiral centers, offering opportunities for stereochemically complex molecules. A direct conversion is challenging; therefore, a multi-step synthetic sequence is typically employed. This process involves the separate, controlled introduction of the hydroxyl and amino functionalities.

A logical and effective pathway involves three key steps:

Asymmetric Reduction: The ketone functionality is first reduced to a secondary alcohol. To control the stereochemistry, this is best achieved using stereoselective methods, such as enzymatic reduction or chiral catalysts, which yields a chiral β-hydroxy ester with high enantiomeric purity (see section 5.4.1).

Activation of the Hydroxyl Group: The resulting hydroxyl group is converted into a good leaving group, for example, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This forms a tosylate or mesylate ester.

Nucleophilic Substitution and Reduction: The activated intermediate undergoes an SN2 reaction with an azide (B81097) nucleophile, such as sodium azide (NaN₃), which inverts the stereochemistry at that center. The resulting azido (B1232118) compound is then reduced to the primary amine using methods like catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (B44618) (the Staudinger reaction) to yield the final amino-hydroxy propanoate derivative.

This sequence provides excellent control over the stereochemistry of both the hydroxyl and amino groups, leading to specific diastereomers. researchgate.net

StepReactionTypical ReagentsIntermediate/Product
1Asymmetric Ketone ReductionBiocatalyst (e.g., K. marxianus), H₂/Chiral CatalystEthyl 3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate
2Hydroxyl Group ActivationTsCl/Pyridine or MsCl/Et₃NEthyl 3-tosyloxy- or 3-mesyloxy-propanoate derivative
3aAzide Substitution (SN2)Sodium Azide (NaN₃) in DMFEthyl 3-azido-3-(4-(methylsulfonyl)phenyl)propanoate
3bAzide ReductionH₂, Pd/C or PPh₃, H₂OEthyl 3-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

This table outlines a synthetic pathway for converting this compound into its amino-hydroxy derivative, highlighting the reagents for each transformation.

Incorporation into Diverse Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The 1,3-dicarbonyl motif is a powerful synthon for constructing five-membered heterocyclic rings through condensation reactions with dinucleophiles.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are the most direct routes to pyrazole derivatives from β-keto esters. youtube.com This reaction involves the condensation of the dicarbonyl compound with hydrazine (B178648) or a substituted hydrazine. The reaction typically proceeds by initial attack of one hydrazine nitrogen at the more electrophilic ketone carbonyl, followed by cyclization as the second nitrogen attacks the ester carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. nih.govorganic-chemistry.org Using substituted hydrazines allows for the introduction of various groups at the N-1 position of the pyrazole ring.

Hydrazine DerivativeN-1 Substituent on Pyrazole Ring
Hydrazine (H₂NNH₂)Hydrogen
Methylhydrazine (MeNHNH₂)Methyl
Phenylhydrazine (PhNHNH₂)Phenyl
4-Nitrophenylhydrazine4-Nitrophenyl

This table shows the synthesis of various N-substituted pyrazoles from this compound.

Triazoles: The synthesis of 1,2,3-triazoles can be achieved by reacting the β-keto ester with an azide-containing compound. A metal-free approach involves the base-catalyzed cycloaddition of an aryl azide with the β-keto ester. nih.govacs.org The base generates the enolate of the keto ester, which then participates in a cycloaddition reaction with the azide. Depending on the substitution pattern of the keto ester, the reaction can yield either 5-hydroxy-1,2,3-triazoles or other substituted triazoles. acs.orgnih.gov This method provides a regioselective route to highly functionalized triazole systems.

Stereoselective Derivatization Approaches

Controlling the stereochemistry at the C-3 position is crucial for developing chiral analogues. This is primarily achieved through stereoselective modifications of the ketone functionality.

Asymmetric reduction of the prochiral ketone in this compound is a key strategy to produce enantiomerically pure β-hydroxy esters, which are valuable chiral building blocks. rsc.org Biocatalysis is a particularly effective method for this transformation.

Whole-cell biocatalysts (e.g., yeasts like Kluyveromyces marxianus or recombinant E. coli) and isolated alcohol dehydrogenases (ADHs) are widely used. nih.govscielo.brresearchgate.net These enzymes can reduce β-keto esters with high levels of both conversion and enantioselectivity, often exceeding 99% enantiomeric excess (ee). The choice of microorganism or enzyme determines the configuration of the resulting alcohol ((R) or (S)), adhering to Prelog's rule in many cases. These reactions are advantageous as they occur under mild conditions and avoid the use of heavy metal catalysts. rsc.org

Biocatalyst/SystemProduct ConfigurationEnantiomeric Excess (ee)Reference
Kluyveromyces marxianus (whole cells)(R) or (S) depending on substrate>99% for some β-keto esters scielo.br
Aromatoleum aromaticum PEDH (enzyme)(S)Excellent ee reported nih.gov
Thermus thermophilus HB27 HBDH (enzyme)(S)High ee reported rsc.orgrsc.org

This table summarizes examples of biocatalytic systems used for the asymmetric reduction of β-keto esters, showing the typical stereochemical outcome and enantioselectivity.

Chiral Auxiliary Methods: A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved, yielding the enantioenriched product. For the this compound scaffold, a chiral auxiliary can be used to control stereoselective alkylation, amination, or other modifications at the α-carbon. For example, the β-keto ester can be condensed with a chiral amine (e.g., a derivative of trans-1,2-diaminocyclohexane) to form a chiral enamine. mdpi.com This enamine then reacts with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary, leading to a diastereoselective product. Subsequent hydrolysis removes the auxiliary and reveals the α-substituted β-keto ester with high enantiopurity. mdpi.com

Organocatalytic Methods: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of metals and often proceeds under mild conditions. β-Keto esters are excellent substrates for a variety of organocatalytic reactions. magtech.com.cn Chiral amines or cinchona alkaloids can activate the β-keto ester by forming a chiral enamine or by acting as a chiral Brønsted base to generate a chiral enolate. acs.orgacs.org This chiral intermediate can then react with various electrophiles in a highly enantioselective manner. This strategy has been successfully applied to asymmetric α-functionalizations such as halogenations, hydroxylations, and Michael additions. acs.orgnih.govacs.org

Reaction TypeCatalyst TypeExample CatalystStereochemical Outcome
α-HydroxylationCinchona AlkaloidDihydroquinineUp to 80% ee
1,6-Conjugate AdditionCinchona Alkaloid (Phase Transfer)Cinchona-derived quaternary ammonium (B1175870) salt90-99% ee
α-ChlorinationChiral Lewis Acid (Organometallic)Cu(OTf)₂ / Spirooxazoline ligandUp to 98% ee
Mannich Reaction (γ-selective)Chiral Brønsted Acid/BaseChiral Phosphoric Acid / AmineHigh enantioselectivity

This table provides examples of organocatalytic methods for achieving stereocontrol in reactions involving β-keto esters.

Applications in Advanced Organic Synthesis Research

Development of PAS Kinase (PASK) Inhibitors

Per-Arnt-Sim (PAS) domain-containing kinases (PASK) are involved in cellular signaling pathways related to metabolic regulation. While various kinase inhibitors have been developed to target a wide range of cellular processes, the specific role of Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate in the direct development of PASK inhibitors is not extensively documented in publicly available scientific literature. The development of kinase inhibitors is a prominent field, with 62 FDA-approved therapeutic agents targeting various kinases. nih.gov However, a direct synthetic lineage from this specific compound to a documented PASK inhibitor is not clearly established.

Precursor to Novel Biologically Active Molecules

The true value of this compound lies in its function as a versatile precursor for more complex, biologically active molecules. Its structural components can be chemically modified through a variety of reactions, making it an important starting point in multi-step synthetic pathways.

The β-keto ester motif is a cornerstone in the synthesis of a wide array of pharmaceutical compounds. Molecules like this compound are analogous to other widely used intermediates, such as ethyl benzoylacetate, which serves as a building block for numerous heterocyclic compounds with medicinal properties. chemicalbook.com The presence of the methylsulfonyl group provides a specific point for modification and can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API). This group is found in various therapeutic agents, highlighting its importance in drug design. For instance, the compound serves as an intermediate in the synthesis of Dabigatran Etexilate Mesylate, an anticoagulant medication. asianpubs.org

The methylsulfonylphenyl group is a key feature in several modern agrochemicals. A prominent example is Pyroxasulfone, a highly effective pre-emergence herbicide. nih.govagropages.com While the synthesis of Pyroxasulfone follows a specific industrial route, the core structure underscores the importance of building blocks containing the methylsulfonylphenyl moiety. nih.govpatsnap.comjustia.comwipo.int Research into compounds with this scaffold, such as this compound, contributes to the broader knowledge base for designing new and effective herbicides. The development of such compounds is critical for modern agriculture, offering potent weed control at lower application rates compared to older herbicides. agropages.com

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, but it is absent in animals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents. Research has identified that compounds structurally related to this compound are potent KARI inhibitors. The core structure can be modified to produce molecules that effectively inhibit the enzyme, leading to herbicidal activity. The development of such inhibitors represents a promising avenue for creating new biocidal agents.

Compound Class Target Enzyme Potential Application
Derivatives of this compoundKetol-Acid Reductoisomerase (KARI)Herbicides, Antimicrobials

Rosuvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular disease. Its complex molecular structure requires a sophisticated multi-step synthesis. The side chain of Rosuvastatin is a critical component for its biological activity. While various synthetic routes exist, the construction of this side chain often involves intermediates that feature a β-keto ester or a related functional group. The scaffold provided by this compound is relevant to the synthesis of the pyrimidine (B1678525) core and the subsequent attachment and elaboration of the heptenoic acid side chain, which is central to the drug's function as an HMG-CoA reductase inhibitor.

Development of New Synthetic Methodologies and Reagents Utilizing this Scaffold

The class of molecules to which this compound belongs—β-keto sulfones—are highly valuable in organic synthesis due to the presence of three key functional groups: the sulfonyl group, the carbonyl group, and an active methylene (B1212753) group. This functionality allows them to be used in a wide range of chemical transformations.

Modern synthetic chemistry continuously seeks to develop more efficient and environmentally friendly reactions. The β-keto sulfone scaffold is utilized in the development of novel synthetic methods, including:

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form a complex product, which is highly efficient. The reactive nature of β-keto esters makes them ideal candidates for designing new MCRs to rapidly generate libraries of complex molecules for drug discovery. nih.gov

Catalytic C-S Bond Formation: The synthesis of the β-keto sulfone structure itself has been the subject of methodological development, with new protocols using catalysts like copper to form the carbon-sulfur bond under mild conditions.

Domino Reactions: The multiple reactive sites on the molecule allow for sequential reactions (domino or cascade reactions) to be designed, where a single synthetic operation triggers the formation of several new bonds and rings.

The study of reactions involving scaffolds like this compound contributes to the broader toolkit of synthetic organic chemists, enabling the construction of increasingly complex and functional molecules.

Computational and Spectroscopic Characterization Studies

Spectroscopic Characterization for Structural Elucidation

Spectroscopic analysis provides definitive evidence for the structural integrity and functional group composition of Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which can exist in keto-enol tautomeric forms, NMR provides insights into the specific protons and carbons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons, the methylene (B1212753) protons adjacent to the carbonyl groups, and the methyl protons of the sulfonyl group. The aromatic protons on the para-substituted ring typically appear as two distinct doublets in the downfield region (around 7.5-8.0 ppm) due to the strong electron-withdrawing effect of the methylsulfonyl group. The quartet and triplet of the ethyl ester group would be observed, alongside a singlet for the methyl group of the sulfonyl moiety and a singlet for the active methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbons of the ketone and ester (typically in the range of 160-200 ppm), the aromatic carbons, the carbons of the ethyl group, the methylene carbon, and the methyl carbon of the sulfonyl group. libretexts.org The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted NMR Data for this compound
Assignment¹H NMR (ppm)¹³C NMR (ppm)
-CH₂- (ethyl)~4.2 (q)~61
-CH₃ (ethyl)~1.3 (t)~14
Ar-H (ortho to SO₂Me)~8.0 (d)~128
Ar-H (meta to SO₂Me)~7.8 (d)~130
-C(=O)-CH₂-C(=O)-~4.0 (s)~45
-SO₂-CH₃~3.1 (s)~44
C=O (ester)-~167
C=O (ketone)-~192
Ar-C (ipso-C=O)-~140
Ar-C (ipso-SO₂Me)-~142

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of the compound. The molecular formula for this compound is C₁₂H₁₄O₅S, corresponding to a molar mass of approximately 270.30 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters.

Loss of the ethyl group (-CH₂CH₃):

Cleavage of the C-S bond: Leading to fragments containing the phenyl ring and the sulfonyl group.

Decarbonylation: Loss of a carbon monoxide (CO) molecule from the keto-ester moiety.

Predicted Mass Spectrometry Fragmentation Data
m/zPlausible Fragment Identity
270[M]⁺ (Molecular Ion)
225[M - OCH₂CH₃]⁺
185[CH₃SO₂C₆H₄CO]⁺
157[CH₃SO₂C₆H₄]⁺
79[CH₃SO₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrations of functional groups within the molecule. The IR spectrum of this compound is expected to show strong absorption bands for the carbonyl groups of the ester and ketone. The sulfonyl group will also exhibit characteristic symmetric and asymmetric stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the aromatic ring conjugated with a carbonyl group is expected to give rise to distinct absorption bands, typically in the range of 250-300 nm. science-softcon.de

Predicted Spectroscopic Data (IR and UV-Vis)
Spectroscopic TechniqueCharacteristic Absorption
IR (cm⁻¹)~1740 (C=O stretch, ester) ~1690 (C=O stretch, ketone) ~1320 & ~1150 (SO₂ stretch) ~3000-3100 (Aromatic C-H stretch)
UV-Vis (nm)~260-280 (π→π* transition)

Computational Chemistry Investigations

Computational studies provide a theoretical framework to understand the molecule's electronic properties and spatial arrangement, complementing experimental data.

Electronic Structure Calculations and Reactivity Predictions

Density Functional Theory (DFT) calculations are often used to investigate the electronic structure of molecules. nih.govdergipark.org.tr These calculations can determine the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. The negative potential regions (typically around oxygen atoms) indicate sites for electrophilic attack, while positive potential regions are susceptible to nucleophilic attack.

Conformational Analysis and Intermolecular Interactions

The presence of several single bonds in this compound allows for rotational freedom, leading to various possible conformations. acs.orgnih.gov Computational methods can be used to calculate the energies of different conformers to predict the most stable three-dimensional structure. This is particularly relevant for understanding how the molecule might interact with other molecules, for instance, in a biological system or a crystal lattice. nih.gov The β-keto ester moiety has a propensity for intramolecular hydrogen bonding in its enol form, which can influence its preferred conformation. Studies on related β-keto esters have shown that the keto form is often the most stable. nih.gov Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can also be modeled to predict crystal packing and bulk properties.

Transition State Modeling for Reaction Mechanism Elucidaion

As of the latest available research, specific studies detailing transition state modeling for the reaction mechanism elucidation of this compound have not been published. Computational chemistry offers powerful tools to investigate reaction pathways, and transition state theory is a cornerstone of this field. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of a reaction involving this compound.

For a molecule like this compound, which is a β-keto ester, a common reaction for computational study would be its condensation with another reactant, for instance, in the synthesis of heterocyclic compounds. A theoretical investigation would proceed by:

Reactant and Product Optimization: The ground state geometries of the reactants, such as this compound and a reaction partner, and the final products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is the maximum energy point along the minimum energy reaction pathway. This is a critical step, as the transition state's structure and energy determine the reaction's feasibility and rate.

Frequency Analysis: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

The primary output of such a study would be the activation energy (ΔG‡), which is the energy difference between the transition state and the reactants. This value is crucial for understanding the kinetics of the reaction.

While no specific data tables for this compound are available, a hypothetical data table from a transition state modeling study might look like the following examples.

Table 1: Hypothetical Calculated Energies for a Reaction Step

This table would typically present the calculated electronic energies, zero-point vibrational energies, and Gibbs free energies for the reactants, transition state, and products.

SpeciesElectronic Energy (Hartree)ZPE (kcal/mol)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants-1152.45678210.5-1152.123450.0
Transition State-1152.42100208.9-1152.0987615.5
Products-1152.50123212.1-1152.18765-40.3

ZPE: Zero-Point Energy

Table 2: Hypothetical Key Geometric Parameters of a Transition State (in Ångströms)

This table would detail the lengths of the specific bonds that are being formed or broken in the transition state.

ParameterBond Length (Å)
Forming Bond (e.g., C-N)2.15
Breaking Bond (e.g., C-O)1.98

The absence of published computational studies on the transition state modeling for reactions of this compound highlights an opportunity for future research to provide deeper mechanistic insights into its chemical transformations.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional syntheses of β-keto esters often rely on Claisen condensation reactions, which can involve stoichiometric amounts of strong bases and generate significant salt waste. Future research should prioritize the development of greener synthetic methodologies that improve sustainability and atom economy.

Key areas for exploration include:

Catalytic Approaches: Investigating novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, to replace stoichiometric base-mediated reactions.

Flow Chemistry: Utilizing continuous flow reactors could offer improved heat and mass transfer, reduced reaction times, enhanced safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes, such as lipases or engineered ketoreductases, could provide highly selective and environmentally benign routes for the synthesis and transformation of β-keto esters under mild conditions. researchgate.net

Synthetic Strategy Traditional Method (e.g., Claisen Condensation) Proposed Sustainable Alternative Potential Advantages
Reagents Stoichiometric strong base (e.g., sodium ethoxide)Catalytic amount of a reusable solid base or organocatalystReduced waste, catalyst recyclability, milder reaction conditions
Solvents Anhydrous organic solvents (e.g., ethanol (B145695), THF)Green solvents (e.g., ionic liquids, supercritical CO2) or solvent-free conditionsReduced VOC emissions, lower toxicity, easier product isolation
Atom Economy Moderate (by-products like salts are formed)High (e.g., direct C-H activation/carbonylation)Maximizes incorporation of starting materials into the final product
Energy Input Often requires heating for extended periodsMicrowave irradiation, mechanochemistrySignificant reduction in reaction time and energy consumption

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties imparted by the 4-methylsulfonylphenyl group offer opportunities to explore reactivity patterns that diverge from those of simple aryl β-keto esters. The strong electron-withdrawing nature of the sulfonyl group enhances the acidity of the α-protons and influences the electrophilicity of the carbonyl carbons.

Future research could focus on:

Asymmetric Catalysis: Developing highly enantioselective and diastereoselective transformations of the α-carbon is a significant challenge, as the product can be prone to racemization. nih.govrsc.org Research into phase-transfer catalysis or transition-metal catalysis could yield chiral building blocks for asymmetric synthesis. nih.govrsc.org

Decarboxylative Cross-Couplings: Leveraging the ester group as a traceless activating group in palladium-catalyzed decarboxylative reactions could provide novel pathways to α-aryl or α-vinyl ketones. nih.gov

Domino and Multicomponent Reactions: Designing one-pot multicomponent reactions (MCRs) that utilize Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate as a key component could rapidly generate molecular complexity from simple precursors. eurekalert.org

Unprecedented Transformations: Investigating reactions that lead to unexpected molecular rearrangements or the formation of novel heterocyclic systems under specific catalytic conditions could open new avenues in synthetic chemistry. rsc.org

Expansion of the Synthetic Applications in Complex Molecule Synthesis

The structural motifs within this compound make it an attractive starting material for the synthesis of more complex and high-value molecules, particularly in the fields of medicinal chemistry and materials science.

Potential applications to be explored include:

Pharmaceutical Intermediates: The methylsulfonylphenyl moiety is present in several marketed drugs (e.g., Celecoxib, Etoricoxib). This compound could serve as a key building block for novel anti-inflammatory agents, kinase inhibitors, or other biologically active molecules.

Heterocycle Synthesis: The 1,3-dicarbonyl functionality is a classic precursor for the synthesis of a wide variety of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in drug discovery.

Functional Materials: The aromatic sulfone group can impart desirable properties such as thermal stability and specific electronic characteristics. Derivatives could be investigated for applications in polymers, organic light-emitting diodes (OLEDs), or as ligands for metal-organic frameworks (MOFs).

Target Molecule Class Synthetic Strategy Key Transformation Potential Application
Chiral β-hydroxy esters Asymmetric reductionStereoselective ketone reductionBuilding blocks for natural product synthesis
Substituted Pyrazoles Condensation reactionReaction with hydrazine (B178648) derivativesMedicinal chemistry (e.g., kinase inhibitors)
α-Substituted Ketones Alkylation and decarboxylationAsymmetric α-alkylation followed by hydrolysis/decarboxylationVersatile synthetic intermediates
High-Performance Polymers PolycondensationConversion to a difunctional monomerEngineering plastics, advanced materials

Integration of Machine Learning and AI in Reaction Design and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis. These tools can be applied to this compound to accelerate the discovery and optimization of its synthesis and subsequent transformations.

Future research directions include:

Reaction Condition Optimization: ML models can be trained on reaction datasets to predict the optimal conditions (e.g., catalyst, solvent, temperature, time) for maximizing yield and selectivity for reactions involving this compound. beilstein-journals.orgnih.gov This approach can significantly reduce the number of experiments required. nih.gov

Predictive Reactivity: AI tools can predict the outcome of reactions with novel substrates or reagents, allowing chemists to prioritize more promising synthetic routes in silico before entering the lab. whiterose.ac.uk

De Novo Design: Generative models can be used to design novel molecules with desired properties (e.g., biological activity, material characteristics) starting from the this compound scaffold.

Automated Synthesis: Integrating ML algorithms with automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of derivative libraries for biological or material testing.

ML/AI Application Input Data ML Model Type Predicted Output/Goal
Yield Prediction Reactants, catalyst, solvent, temperature, concentrationRegression models (e.g., Random Forest, Neural Network)Predicted reaction yield (%)
Reaction Classification Molecular fingerprints of reactants and productsClassification models (e.g., Support Vector Machine)Classification of reaction type (e.g., alkylation, condensation)
Retrosynthesis Planning Target molecule structureTransformer-based models, graph neural networksPlausible synthetic routes starting from simple precursors
Catalyst Design Catalyst structure, reaction conditions, performance dataGenerative models (e.g., GANs, VAEs)Novel catalyst structures with enhanced activity/selectivity

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties at the atomic level. Applying these methods to this compound can guide experimental work and accelerate discovery.

Prospective computational studies could involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for its various transformations. This can provide insights into reaction selectivity and help in designing more efficient catalysts.

Reactivity Prediction: Calculating molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and electrophilicity indices can help predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. mdpi.com

Spectroscopic Analysis: Simulating NMR, IR, and UV-Vis spectra can aid in the characterization of reaction products and intermediates, especially for transient or difficult-to-isolate species.

In Silico Material Design: For material science applications, computational modeling can be used to predict the properties of polymers or crystals derived from this compound, such as thermal stability, electronic bandgap, and mechanical strength, enabling the rational design of new functional materials.

Computational Method Property/Parameter to be Calculated Scientific Insight/Application
Density Functional Theory (DFT) Transition state energies, reaction energy profilesElucidation of reaction mechanisms, understanding catalyst activity
Time-Dependent DFT (TD-DFT) Electronic excitation energies, oscillator strengthsPrediction of UV-Vis spectra, design of photoactive materials
Molecular Dynamics (MD) Conformational analysis, solvent effectsUnderstanding the role of solvent in reactions, predicting polymer morphology
Quantum Theory of Atoms in Molecules (QTAIM) Bond critical points, charge densitiesAnalysis of non-covalent interactions, understanding crystal packing

Q & A

Q. What established synthetic routes are available for Ethyl 3-(4-(methylsulfonyl)phenyl)-3-oxopropanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via esterification of 3-oxo-3-(4-(methylsulfonyl)phenyl)propanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key optimization parameters include:
  • Catalyst choice : Acidic resins or molecular sieves may reduce side reactions compared to concentrated sulfuric acid.
  • Temperature : Reflux conditions (~78°C) improve reaction kinetics but require careful moisture exclusion.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
    Table 1 : Yield comparison under varying conditions:
CatalystTemperature (°C)Yield (%)Purity (HPLC)
H₂SO₄787295%
Amberlyst-15706898%

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the ester carbonyl (δ ~170 ppm), methylsulfonyl group (δ ~3.0 ppm for S-CH₃), and aromatic protons (δ ~7.5–8.0 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% recommended for biological studies).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 299.1) validates molecular weight .

Advanced Research Questions

Q. How does the electron-withdrawing methylsulfonyl group influence the reactivity of this compound compared to analogs with electron-donating substituents?

  • Methodological Answer : The methylsulfonyl group (-SO₂CH₃) deactivates the phenyl ring via electron withdrawal, reducing nucleophilic aromatic substitution but enhancing electrophilic reactivity at the β-ketoester moiety. Comparative studies with analogs (e.g., 4-methoxy or 4-amino derivatives) show:
  • Reactivity in Michael additions : Methylsulfonyl derivatives react faster with amines due to increased electrophilicity at the β-carbon.
  • Hydrolytic stability : Electron-withdrawing groups accelerate ester hydrolysis under basic conditions .
    Table 2 : Substituent effects on hydrolysis rates (pH 9 buffer, 25°C):
Substituent (X)Half-life (h)
-SO₂CH₃2.5
-OCH₃8.7
-NH₂12.3

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition) of this compound across studies?

  • Methodological Answer : Contradictions often arise from:
  • Purity variability : Validate compound purity via HPLC and elemental analysis. Impurities >2% can skew bioassay results .
  • Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations. For cytochrome P450 inhibition studies, include positive controls (e.g., ketoconazole) .
  • Structural analogs : Compare activity with methylsulfonyl vs. sulfone or sulfoxide derivatives to confirm target specificity .

Q. In designing experiments to study the compound’s interaction with cytochrome P450 enzymes, what in vitro assays and controls are essential for reliable data interpretation?

  • Methodological Answer :
  • Assay Design : Use human liver microsomes or recombinant CYP isoforms (e.g., CYP3A4) with NADPH regeneration systems. Monitor metabolite formation via LC-MS/MS.
  • Controls :
  • Blank : No test compound (baseline activity).
  • Positive control : Known inhibitors (e.g., quinidine for CYP2D6).
  • Solvent control : DMSO concentration ≤0.1% to avoid enzyme denaturation.
  • Data Analysis : Calculate IC₅₀ values using non-linear regression and validate with Lineweaver-Burk plots for mechanism determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.